molecular formula C13H16O4 B12582941 acetic acid;5-methoxy-2-methyl-1H-inden-1-ol CAS No. 646507-54-2

acetic acid;5-methoxy-2-methyl-1H-inden-1-ol

Cat. No.: B12582941
CAS No.: 646507-54-2
M. Wt: 236.26 g/mol
InChI Key: MRINVERGSSYPTB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including acetic acid;5-methoxy-2-methyl-1H-inden-1-ol, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole compound .

Industrial Production Methods

Industrial production methods for indole derivatives may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. These methods are optimized for cost-effectiveness and scalability to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;5-methoxy-2-methyl-1H-inden-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Acetic acid;5-methoxy-2-methyl-1H-inden-1-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid;5-methoxy-2-methyl-1H-inden-1-ol involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may act as an agonist or antagonist at certain receptors, modulating cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;5-methoxy-2-methyl-1H-inden-1-ol is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

646507-54-2

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

acetic acid;5-methoxy-2-methyl-1H-inden-1-ol

InChI

InChI=1S/C11H12O2.C2H4O2/c1-7-5-8-6-9(13-2)3-4-10(8)11(7)12;1-2(3)4/h3-6,11-12H,1-2H3;1H3,(H,3,4)

InChI Key

MRINVERGSSYPTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C1O)C=CC(=C2)OC.CC(=O)O

Origin of Product

United States

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